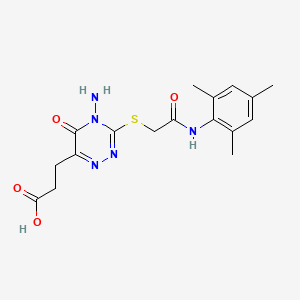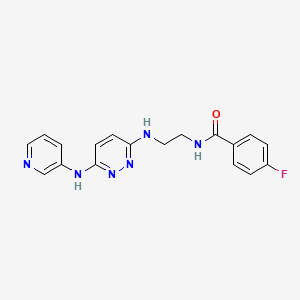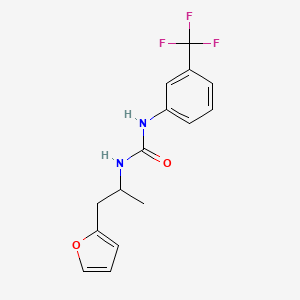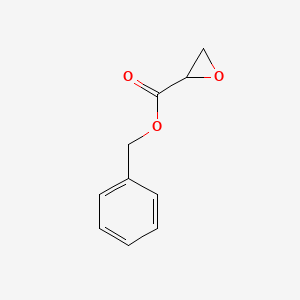
苯甲酰氧基环氧乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl Oxirane-2-carboxylate is an organic compound with the molecular formula C₁₀H₁₀O₃ It is a derivative of oxirane, featuring a benzyl group attached to the oxirane ring and a carboxylate group
科学研究应用
Benzyl Oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
Target of Action
Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines . This suggests that Benzyl Oxirane-2-carboxylate may interact with biological targets containing nucleophilic groups.
Mode of Action
Benzyl Oxirane-2-carboxylate, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This can occur through a nucleophilic attack on the carbon atom of the oxirane . The resulting changes depend on the specific nature of the nucleophile involved in the reaction.
Biochemical Pathways
Oxiranes are known to participate in various reactions, including the formation of oximes and hydrazones . These reactions can influence multiple biochemical pathways, leading to downstream effects that depend on the specific context of the reaction.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability
Result of Action
The ring-opening reactions that oxiranes undergo can lead to the formation of new compounds with potentially diverse effects at the molecular and cellular levels .
未来方向
The future directions of Benzyl Oxirane-2-carboxylate research could involve the development of controlled copolymerization techniques for epoxides . This could significantly expand the scope of polymer science and engineering, offering new opportunities for the synthesis of advanced polymeric materials .
生化分析
Biochemical Properties
Benzyl Oxirane-2-carboxylate is known to participate in various biochemical reactions . It is involved in reactions such as free radical bromination and nucleophilic substitution . The compound interacts with enzymes and proteins, influencing their function and activity. The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present .
Cellular Effects
The effects of Benzyl Oxirane-2-carboxylate on cells are diverse and complex. It has been found to possess significant activity against certain types of cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Benzyl Oxirane-2-carboxylate exerts its effects through various mechanisms. It is known to participate in binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . Changes in gene expression may also occur as a result of the compound’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl Oxirane-2-carboxylate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzyl Oxirane-2-carboxylate can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzyl Oxirane-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzyl Oxirane-2-carboxylate within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of Benzyl Oxirane-2-carboxylate can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Benzyl Oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of benzylidene malonate using a suitable oxidizing agent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Benzyl Oxirane-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: Benzyl Oxirane-2-carboxylate can undergo oxidation reactions, leading to the formation of benzylidene malonate derivatives.
Reduction: Reduction of the oxirane ring can yield diols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Benzylidene malonate derivatives.
Reduction Products: Diols.
Substitution Products: Amino alcohols, thioethers.
相似化合物的比较
2-benzyloxirane: Similar structure but lacks the carboxylate group.
Benzylidene malonate: Precursor in the synthesis of Benzyl Oxirane-2-carboxylate.
Oxirane derivatives: Compounds with similar oxirane rings but different substituents.
Uniqueness: Benzyl Oxirane-2-carboxylate is unique due to the presence of both a benzyl group and a carboxylate group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with specific properties.
属性
IUPAC Name |
benzyl oxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZMVRSUOWXPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70347-93-2 |
Source


|
| Record name | Benzyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
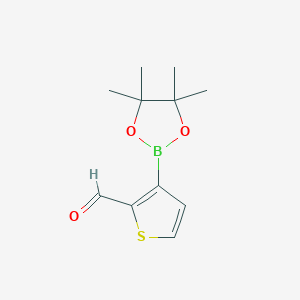
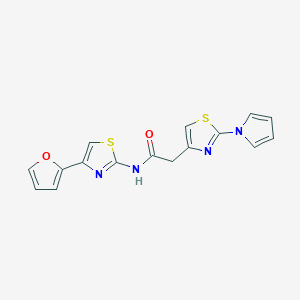
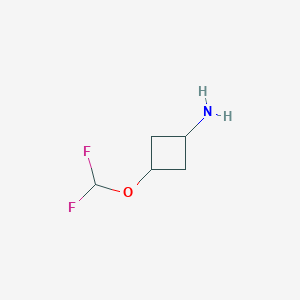
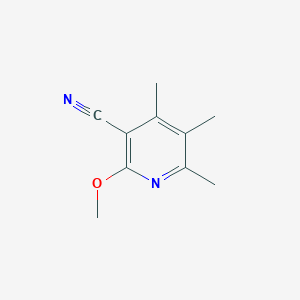

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
